molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6

4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B140087
CAS RN: 84905-80-6
M. Wt: 153.57 g/mol
InChI Key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including those with a 4-chloro substitution, has been achieved through a combination of Suzuki cross-coupling and N-arylation reactions. This method allows for the introduction of various aryl and heteroaryl groups into the heterocyclic framework, resulting in compounds with potential optical properties, such as fluorescence in the near UV-blue spectral range with quantum yields up to 67% .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/n and features two crystallographically independent molecules in the asymmetric unit. The crystallographic analysis provides detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the 3D arrangement of the atoms in the crystal .

Chemical Reactions Analysis

The interaction of pyrrolo[2,3-d]pyrimidine derivatives with DNA has been studied, particularly for a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one. This compound exhibits the potential to interact with calf thymus DNA (ctDNA) via a groove mode of binding, which involves hydrogen bonds. Such interactions are significant for the design of drugs targeting DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be inferred from their crystal structures and intermolecular interactions. For instance, the 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine forms a nearly planar fused triheterocyclic system, which is stabilized by weak intermolecular hydrogen bonds and π-π stacking interactions in the crystal lattice . Additionally, isostructural compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl analogue form hydrogen-bonded sheets, which are indicative of their solid-state properties and potential for forming polymorphic structures .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • Synthesis of Tetrazolo and Triazolo Derivatives : Novel 4-chloropyrrolo[2,3-d]pyrimidines have been synthesized and used to create tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for potential use in antibacterial applications (Dave & Shah, 2002).

Nucleoside Synthesis and Modifications

  • Creation of N-5-2'-Deoxy-β-D-Erythropentofuranosyl Derivatives : Research has been conducted on the synthesis of various N-5 nucleosides using 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, aiming to create analogs of adenosine, inosine, and guanosine, which are important in genetic information processes (Girgis et al., 1987).

Antiproliferative and Antiviral Activities

  • Antiproliferative and Antiviral Compounds : Studies have shown that certain 4-chloro-5H-pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative and antiviral activities, particularly against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Large-Scale Synthesis for Pharmaceutical Applications

  • Efficient Large-Scale Synthesis : A streamlined process for synthesizing 4-chloro-5H-pyrrolo[3,2-d]pyrimidines has been developed, which is both ecologically and economically beneficial, suggesting its utility in large-scale pharmaceutical production (Fischer & Misun, 2001).

Cancer Therapeutics Research

  • Potential Anti-Cancer Therapeutics : Research into N5-substituted pyrrolo[3,2-d]pyrimidines has indicated that these compounds might act as DNA or RNA alkylators, showing promise as lead compounds in the development of antiproliferative agents for cancer treatment (Cawrse et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDDWOXVGDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418676
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

84905-80-6
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
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Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask was placed a solution of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (5 g, 35.52 mmol, 1.00 equiv, 96%) in trichlorophosphate (20 mL). The resulting solution was stirred at reflux for 1 h, concentrated under vacuum, dissolved in 100 mL of ethyl acetate, washed with 2×100 mL of 10% aqueous sodium bicarbonate and 1×100 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column eluted with ethyl acetate/petroleum ether (1:8) to afford 2 g (36%) of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, (1.8 g, 13.5 mmol, 1 equiv.) and 50 mL of POCl3 was warmed at reflux for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue was then diluted with 200 mL of water, made basic with solid potassium carbonate and extracted with EtOAc. The combined organic layers were dried, filtered, and concentrated in vacuo to provide 1.18 g (57%) of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a yellow solid which was used without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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